![molecular formula C9H7F2N B1458806 5,6-difluoro-7-methyl-1H-indole CAS No. 1820607-52-0](/img/structure/B1458806.png)
5,6-difluoro-7-methyl-1H-indole
Overview
Description
5,6-difluoro-7-methyl-1H-indole is a chemical compound with the molecular formula C9H7F2N and a molecular weight of 167.16 .
Synthesis Analysis
Indoles, including 5,6-difluoro-7-methyl-1H-indole, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various health conditions . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .Molecular Structure Analysis
The InChI code for 5,6-difluoro-7-methyl-1H-indole is 1S/C9H7F2N/c1-5-8(11)7(10)4-6-2-3-12-9(5)6/h2-4,12H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications
Antiviral Activity
Indole derivatives, including those similar to 5,6-difluoro-7-methyl-1H-indole, have been studied for their antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural similarity suggests that 5,6-difluoro-7-methyl-1H-indole could be explored for potential antiviral agents, particularly against RNA and DNA viruses.
Anti-HIV Properties
Indole derivatives have also been investigated for their anti-HIV properties. Molecular docking studies of novel indolyl derivatives indicate potential for HIV-1 inhibition . This suggests that 5,6-difluoro-7-methyl-1H-indole could serve as a scaffold for developing new anti-HIV medications.
Anticancer Applications
The indole nucleus is a common feature in many synthetic drug molecules with anticancer activity. The presence of the indole structure in compounds has been associated with high affinity binding to multiple receptors, which is crucial in cancer treatment . Therefore, 5,6-difluoro-7-methyl-1H-indole could be a valuable compound in the synthesis of new anticancer drugs.
Antibacterial and Antimicrobial Effects
Indole derivatives exhibit significant antibacterial and antimicrobial activities. This makes them interesting candidates for the development of new antibiotics and antimicrobial agents, especially in an era of increasing antibiotic resistance .
Ion Channel Inhibition
Some indole diterpenoids have been used as ion channel inhibitors, particularly BK channel blockers. These compounds have applications in reducing intraocular pressure and treating conditions like glaucoma . The unique structure of 5,6-difluoro-7-methyl-1H-indole could be explored for similar ion channel inhibitory activities.
Antihypertensive and Cardiovascular Therapies
Indole alkaloids have been utilized in the treatment of high blood pressure and other cardiovascular conditions . Given the biological activity of indole derivatives, 5,6-difluoro-7-methyl-1H-indole may have potential applications in developing new antihypertensive drugs.
Future Directions
Mechanism of Action
Target of Action
5,6-Difluoro-7-methyl-1H-indole, like many indole derivatives, is known to interact with multiple receptors .
Mode of Action
Indole derivatives are known to exert their effects through their interaction with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They play a crucial role in various biochemical pathways, impacting liver metabolism and the immune response
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
The action, efficacy, and stability of 5,6-difluoro-7-methyl-1H-indole can be influenced by various environmental factors. For instance, gut bacteria play a crucial role in the production of indole during tryptophan metabolism. Therefore, changes in the gut microbiota could potentially impact the action of 5,6-difluoro-7-methyl-1H-indole.
properties
IUPAC Name |
5,6-difluoro-7-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-5-8(11)7(10)4-6-2-3-12-9(5)6/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPLDOXDLNHGBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1F)F)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299986 | |
Record name | 1H-Indole, 5,6-difluoro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1820607-52-0 | |
Record name | 1H-Indole, 5,6-difluoro-7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820607-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole, 5,6-difluoro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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